molecular formula C20H30N4O3 B6805449 N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide

Cat. No.: B6805449
M. Wt: 374.5 g/mol
InChI Key: MFMYBFDCWMMGEH-UHFFFAOYSA-N
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Description

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[45]decane-7-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework, a pyridine ring, and an oxane moiety

Properties

IUPAC Name

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c25-19(24-9-1-5-20(15-24)6-8-21-14-20)23-13-16-2-7-22-18(12-16)27-17-3-10-26-11-4-17/h2,7,12,17,21H,1,3-6,8-11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMYBFDCWMMGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)NCC3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the pyridine and oxane groups via nucleophilic substitution and etherification reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Industry: The compound’s unique structure makes it a candidate for use in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the spirocyclic or pyridine rings.

    Spirocyclic amides: Compounds with a spirocyclic framework and amide functional groups, which may exhibit similar chemical reactivity and biological activity.

    Pyridine derivatives: Molecules containing a pyridine ring, which are commonly used in medicinal chemistry due to their ability to interact with biological targets.

Uniqueness

This compound is unique due to its combination of a spirocyclic core, pyridine ring, and oxane moiety. This structural arrangement provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

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